molecular formula C8H12N2O B13243668 3-(4-Aminopyridin-3-yl)propan-1-ol

3-(4-Aminopyridin-3-yl)propan-1-ol

Cat. No.: B13243668
M. Wt: 152.19 g/mol
InChI Key: VPLPZKNECYBNLY-UHFFFAOYSA-N
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Description

Contextualization of Aminopyridine and Propanol (B110389) Derivatives as Synthetic Scaffolds

Aminopyridines are a class of heterocyclic compounds that are integral to the development of pharmaceuticals and functional materials. nih.gov The pyridine (B92270) ring, an aromatic heterocycle, and the amino group confer specific electronic and hydrogen-bonding properties that make them versatile building blocks. researchgate.netacs.org 4-Aminopyridine (B3432731), for instance, is a known potassium channel blocker used in the management of symptoms of multiple sclerosis, highlighting the biological relevance of this scaffold. nih.gov The reactivity of the pyridine ring and the amino group allows for a wide range of chemical modifications, making aminopyridine derivatives sought-after precursors in organic synthesis. researchgate.netacs.org

Similarly, propanol derivatives are widely utilized in medicinal chemistry. The hydroxyl group of the propanol moiety can participate in hydrogen bonding, a key interaction in drug-receptor binding. nih.gov Furthermore, the propanol side chain can be functionalized to modulate a compound's pharmacokinetic properties, such as solubility and metabolic stability. nih.govnih.gov The presence of a propanol side chain is a feature of various established drugs, such as the beta-blocker propranolol (B1214883), where it plays a crucial role in the drug's activity. nih.gov

Historical Perspective on Related Chemical Structures and Precursor Molecules in Chemical Synthesis

The synthesis of aminopyridines has a rich history, with various methods developed to introduce the amino group onto the pyridine ring. One of the classic methods is the Chichibabin reaction, which involves the amination of pyridine with sodium amide. More contemporary methods often employ transition-metal-catalyzed cross-coupling reactions to form the C-N bond. The synthesis of substituted pyridines, including those with amino groups, has also been advanced through methods such as the Hofmann degradation of pyridine carboxamides. google.com

The synthesis of molecules containing a propanol side chain attached to a heterocyclic ring often involves the reaction of a nucleophilic form of the heterocycle with a suitable three-carbon electrophile, such as an epoxide or a halohydrin. For example, the synthesis of propranolol involves the reaction of 1-naphthol (B170400) with epichlorohydrin, followed by reaction with isopropylamine. A similar strategy could conceptually be applied to a suitably functionalized aminopyridine precursor to introduce the propan-1-ol side chain.

Rationale for Dedicated Academic Investigation of 3-(4-Aminopyridin-3-yl)propan-1-ol

The rationale for a dedicated academic investigation of this compound stems from the potential for synergistic or novel properties arising from the combination of the 4-aminopyridine and propan-1-ol moieties. The 4-aminopyridine core provides a platform for potential biological activity, particularly related to ion channel modulation. nih.gov The propan-1-ol side chain, with its hydroxyl group, offers a site for further chemical modification or for establishing key interactions with biological targets.

The specific substitution pattern, with the propanol chain at the 3-position adjacent to the amino group at the 4-position, could lead to unique intramolecular interactions that influence the compound's conformation and reactivity. Research into this molecule could therefore provide valuable insights into structure-activity relationships for this class of compounds and could lead to the discovery of new chemical entities with interesting biological or material properties.

Scope and Objectives of the Research Outline in Advanced Chemical Sciences

The primary objective of a research program focused on this compound would be to fully characterize its chemical and physical properties. This would involve developing an efficient and scalable synthetic route to the compound, which currently appears to be available only through specialized chemical suppliers. bldpharm.comambeed.com

Subsequent objectives would include a thorough investigation of its reactivity, exploring the chemical transformations of both the aminopyridine core and the propanol side chain. Spectroscopic and crystallographic analysis would be essential to understand its structural features. Finally, a preliminary assessment of its biological activity, guided by the known properties of its constituent scaffolds, would be a logical step to evaluate its potential as a lead compound in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(4-aminopyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H12N2O/c9-8-3-4-10-6-7(8)2-1-5-11/h3-4,6,11H,1-2,5H2,(H2,9,10)

InChI Key

VPLPZKNECYBNLY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)CCCO

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Aminopyridin 3 Yl Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

A retrosynthetic analysis of 3-(4-Aminopyridin-3-yl)propan-1-ol allows for the logical disconnection of the molecule into simpler, more readily available starting materials. This process highlights the key chemical transformations required for its construction.

Disconnections Targeting the Pyridine (B92270) Ring System and Its Functionalization

The primary disconnections focus on the formation of the substituted pyridine core. One logical approach is to disconnect the C3-C(propanol) bond, suggesting a precursor such as a 3-halo-4-aminopyridine, which could undergo a cross-coupling reaction. Another strategy involves disconnecting the C4-N bond, leading to a precursor like a 3-(propan-1-ol)-4-chloropyridine, which could be aminated in a subsequent step. google.comresearchgate.netsemanticscholar.org A de novo synthesis approach would involve disconnecting the pyridine ring itself, envisioning its construction from acyclic precursors. illinois.educolab.wsresearchgate.netchemrxiv.org

Disconnections Targeting the Alkyl Chain and Hydroxyl Functionality Installation

The propan-1-ol side chain can be retrosynthetically simplified in several ways. A primary disconnection is at the Cα-Cβ bond of the side chain, suggesting a two-carbon electrophile reacting with a metallated 3-methyl-4-aminopyridine. Alternatively, the entire propanol (B110389) side chain could be installed via a single synthetic operation. For instance, a 3-formyl-4-aminopyridine could serve as a key intermediate. This aldehyde could undergo a Wittig reaction with a two-carbon ylide, followed by reduction of the resulting alkene and hydroboration-oxidation to yield the primary alcohol. organic-chemistry.orgwikipedia.orgnih.gov Another avenue involves the reaction of the same aldehyde with a two-carbon Grignard reagent, followed by further functional group manipulations. youtube.comyoutube.comyoutube.com

De Novo Synthesis Approaches and Multi-Step Protocols

Building upon the retrosynthetic analysis, several forward synthetic strategies can be devised to construct this compound. These can be broadly categorized into methods that functionalize a pre-existing pyridine ring and those that construct the pyridine ring from acyclic precursors.

Regioselective Functionalization of Pyridine Precursors

A common approach to synthesizing substituted pyridines is the functionalization of readily available starting materials. For the target molecule, a plausible route could commence with 3-cyanopyridine (B1664610).

One potential pathway is the protection of the nitrogen atom, followed by directed ortho-metalation at the C4 position and subsequent reaction with an electrophile to introduce a precursor to the amino group. The cyano group could then be elaborated into the propanol side chain. A more direct approach might involve the nitration of 3-cyanopyridine to yield 3-cyano-4-nitropyridine. The nitro group can then be reduced to the amine, and the cyano group can be subjected to a series of reactions to form the propanol side chain.

Alternatively, starting from a 4-halopyridine, such as 4-chloropyridine, allows for the introduction of the amino group via nucleophilic substitution. nih.gov The challenge then lies in the selective functionalization of the C3 position.

Starting Material Key Transformation Intermediate Relevant Findings
3-CyanopyridineNitration3-Cyano-4-nitropyridineNitration of substituted pyridines can be regioselective.
4-ChloropyridineAmination4-Aminopyridine (B3432731)Nucleophilic aromatic substitution is a viable method for amination. google.comresearchgate.net
3-Methyl-4-nitropyridineSide-chain functionalization3-(Hydroxymethyl)-4-nitropyridineOxidation of the methyl group can provide a handle for chain extension.

Construction of the Propanol Side Chain via Alkylation, Reduction, or Addition Strategies

The installation of the three-carbon alcohol side chain at the C3 position is a pivotal part of the synthesis. Several classic organic reactions can be employed to achieve this transformation.

Starting from a 4-amino-3-formylpyridine intermediate, a Wittig reaction with a triphenylphosphonium ylide derived from a two-carbon alkyl halide would generate a 4-amino-3-(prop-1-en-1-yl)pyridine. organic-chemistry.orgwikipedia.orgnih.gov Subsequent catalytic hydrogenation would saturate the double bond, and hydroboration-oxidation would afford the desired primary alcohol with anti-Markovnikov selectivity.

Another powerful method involves the use of organometallic reagents. A Grignard reaction between 4-amino-3-formylpyridine and ethylmagnesium bromide would yield a secondary alcohol. youtube.comyoutube.comyoutube.com This alcohol could then be oxidized to the corresponding ketone and subjected to a Wittig olefination to introduce a methylene (B1212753) group, followed by hydroboration-oxidation to give the primary alcohol.

A more direct route could involve the reduction of a 3-carboxy or 3-ester functionalized 4-aminopyridine. For example, ethyl 3-(4-aminopyridin-3-yl)propanoate could be reduced to the target alcohol using a strong reducing agent like lithium aluminum hydride. nih.gov

Precursor Reaction Type Reagents Product of Step
4-Amino-3-formylpyridineWittig ReactionPh3P=CHCH34-Amino-3-(prop-1-en-1-yl)pyridine
4-Amino-3-formylpyridineGrignard ReactionCH3CH2MgBr, then H3O+1-(4-Aminopyridin-3-yl)propan-1-ol
Ethyl 3-(4-aminopyridin-3-yl)propanoateReductionLiAlH4, then H2OThis compound

Amination Reactions and Reduction of Nitro or Cyano Precursors for Amino Moiety

The introduction of the C4 amino group on the pyridine ring is a critical step in the synthesis of the target molecule. This can be achieved either by direct amination of a pre-functionalized pyridine or by the reduction of a suitable nitrogen-containing precursor, such as a nitro or cyano group.

One of the most established methods for creating a 4-aminopyridine scaffold is through the reduction of a 4-nitropyridine (B72724) precursor. semanticscholar.org A common approach involves the reduction of 4-nitropyridine-N-oxide using iron in the presence of mineral acids like hydrochloric or sulfuric acid, which can yield 4-aminopyridine in high percentages (80-90%). semanticscholar.org This method's primary drawback is the generation of significant amounts of salt waste. google.com Alternative reduction strategies include catalytic hydrogenation and electrochemical methods, which can offer milder conditions and cleaner conversions. google.com For instance, the electrochemical reduction of 3-nitropyridines in an acidic solution provides a direct route to 3-aminopyridines. google.com

Direct amination reactions represent a more atom-economical approach. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and can be used to install an amino group on an aryl halide. wikipedia.orglibretexts.org This reaction is noted for its broad substrate scope and tolerance of various functional groups, making it suitable for complex intermediates. wikipedia.orgrug.nl Copper-catalyzed amination reactions also provide an effective pathway. For example, bromopyridine derivatives can be efficiently aminated using aqueous ammonia (B1221849) in the presence of a copper(I) catalyst, operating under relatively mild conditions. researchgate.net For substrates like 3-amino-4-halopyridines, which can be challenging to alkylate directly, a deprotection/reductive amination sequence mediated by acids can be employed to furnish N-substituted products. nih.gov A transition metal-free approach has also been developed, utilizing simple amides as the amine source to react with chloropyridines under reflux conditions. researchgate.net

Chemo- and Regioselective Synthetic Transformations

Achieving the desired substitution pattern on the pyridine ring—an amino group at C4 and a propanol chain at C3—requires precise control over reaction selectivity. Modern synthetic methods offer powerful tools for such chemo- and regioselective transformations.

Catalytic Hydrogenation and Transfer Hydrogenation Strategies

Catalytic hydrogenation is a versatile technique used for various reductions in the synthesis of pyridine derivatives. researchgate.net While often employed to reduce the pyridine ring to a piperidine, careful selection of catalysts and conditions allows for the selective reduction of other functional groups without affecting the aromatic core. researchgate.netnih.gov For instance, a nitro group can be selectively reduced to an amine, or an alkyne/alkene in a side chain can be saturated.

Supported noble metal catalysts are highly effective for these transformations. Ruthenium on carbon (Ru/C) has shown excellent activity and selectivity in pyridine hydrogenation, often outperforming palladium (Pd/C) and platinum (Pt/C). cjcatal.com Rhodium on carbon (Rh/C) has also been identified as a uniquely active catalyst for the electrochemical hydrogenation of pyridine under ambient conditions. nih.govacs.org For the synthesis of this compound, a potential route involves the Sonogashira coupling of a halopyridine with propargyl alcohol, followed by selective hydrogenation of the resulting triple bond. The challenge lies in hydrogenating the alkyne to an alkane without over-reducing the pyridine ring, which can be achieved under mild hydrogen pressure and controlled temperatures. researchgate.net

The following table summarizes various catalysts and their applications in the hydrogenation of pyridine and related compounds.

Catalyst SystemSubstrate TypeProductKey Findings
5% Ru/CPyridinePiperidineHigh activity and 100% selectivity under optimized conditions (100 °C, 3.0 MPa H₂). cjcatal.com
Rh/CPyridinePiperidineEffective for electrocatalytic hydrogenation at ambient temperature and pressure. nih.govacs.org
Pd/MgF₂-x(OH)xQuinolines, PyridinesHydrogenated N-heterocyclesGood activity at higher temperatures and pressures without acid additives. researchgate.net
Ru-Pd/AcPyridine, MethylpyridinesPiperidinesVery high catalytic activity for hydrogenation. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable for constructing the carbon-carbon and carbon-nitrogen bonds required for the target molecule.

The Suzuki-Miyaura coupling is a practical method for forming C-C bonds between aryl halides and boronic acids, valued for its tolerance of diverse functional groups and generally high yields. rsc.orgnih.gov This reaction could be employed to introduce the 3-propan-1-ol side chain (or a precursor) onto a 4-aminopyridine scaffold. acs.org The reaction typically uses a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base. nih.gov

The Sonogashira coupling provides an efficient route to form a C-C bond between a terminal alkyne and an aryl halide. scirp.orgwikipedia.org This is a particularly attractive strategy for installing the three-carbon side chain by coupling a 3-halopyridine intermediate with propargyl alcohol. researchgate.net The resulting alkyne can then be reduced as described previously. The reaction is co-catalyzed by palladium and copper complexes and has been successfully applied to aminopyridine substrates. scirp.orgresearchgate.net

The Buchwald-Hartwig amination is the premier method for C-N bond formation. wikipedia.org It allows for the coupling of an amine with an aryl halide under palladium catalysis. acsgcipr.orgorganic-chemistry.org In a synthesis of this compound, this reaction would be ideal for introducing the amino group at the C4 position of a 4-halo-3-(propan-1-ol)pyridine intermediate. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. rug.nl

Coupling ReactionBond FormedTypical SubstratesKey Application in Synthesis
Suzuki-MiyauraC-CAryl Halide + Arylboronic AcidIntroduction of the propanol side chain at C3. nih.govnih.gov
SonogashiraC-C (sp²-sp)Aryl Halide + Terminal AlkyneIntroduction of a propargyl group at C3, a precursor to the propanol chain. scirp.orgmdpi.com
Buchwald-HartwigC-NAryl Halide + AmineIntroduction of the amino group at C4. wikipedia.orgrug.nl

Directed Ortho-Metalation (DoM) and Lithiation Methodologies

Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. baranlab.org The method relies on a directing metalation group (DMG) that coordinates with an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.org For pyridine substrates, a variety of functional groups, including amides, carbamates, and even the pyridine nitrogen itself (via N-oxide formation), can act as DMGs. acs.orgthieme-connect.com

In a potential synthesis of the target compound, a protected amino group at C4 (e.g., a pivaloyl or carbamate (B1207046) group) could direct lithiation specifically to the C3 position. The resulting organolithium intermediate can then be trapped with a suitable electrophile, such as an epoxide (e.g., propylene (B89431) oxide) or a haloalkanol derivative, to install the propanol side chain. This approach offers excellent regiocontrol, avoiding the formation of other isomers. nih.govnih.gov The combination of DoM with subsequent cross-coupling reactions, such as a DoM-boronation-Suzuki coupling sequence, provides a one-pot protocol for creating complex substituted pyridines. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free or Low-Solvent Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. biosynce.com Research into pyridine synthesis has explored several solvent-free and low-solvent methodologies. These include solid-state reactions and reactions conducted under neat (solventless) conditions, often accelerated by microwave irradiation or the use of solid catalysts. conicet.gov.arresearchgate.netresearchgate.net

Utilization of Renewable Feedstocks and Biocatalytic Approaches

The exploration of renewable feedstocks and biocatalytic methods for the synthesis of this compound is an area of growing interest, driven by the broader push towards sustainable chemical manufacturing. While specific research directly applying these techniques to this particular molecule is not yet widely published, the principles of green chemistry provide a clear framework for future development.

Renewable Feedstocks: The traditional synthesis of pyridine and its derivatives often relies on petrochemical precursors. A shift towards renewable feedstocks would involve exploring bio-based starting materials. For instance, platform chemicals derived from biomass, such as furfural (B47365) or 5-hydroxymethylfurfural, could potentially be converted through a series of chemical transformations into the pyridine ring system. The propanol side chain could conceivably be derived from bio-based sources like glycerol, a byproduct of biodiesel production. The development of such pathways would significantly reduce the carbon footprint and reliance on finite fossil fuels.

Biocatalytic Approaches: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, minimizing energy consumption and the use of hazardous reagents. For the synthesis of this compound, enzymes such as transaminases could be employed for the selective introduction of the amino group onto the pyridine ring. Similarly, oxidoreductases could be used for the selective oxidation or reduction steps in the formation of the propanol side chain. The use of biocatalysts can lead to higher yields and purity, reducing the need for extensive purification steps that generate waste.

Atom Economy, Reaction Efficiency, and Waste Minimization in Synthetic Design

A critical assessment of any synthetic route involves analyzing its efficiency from both a chemical and environmental perspective. The concepts of atom economy, reaction efficiency, and waste minimization are central to this evaluation.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In an ideal, 100% atom-economical reaction, all atoms from the starting materials are found in the final product. For a multi-step synthesis of this compound, each step would need to be evaluated. Reactions that generate significant byproducts, such as those involving protecting groups that are later removed, would have a lower atom economy.

Reaction Efficiency: While atom economy is a theoretical measure, reaction efficiency provides a more practical assessment by considering the actual yield of the product. Factors that influence reaction efficiency include reaction kinetics, thermodynamics, and the presence of side reactions. Optimizing reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for maximizing reaction efficiency.

Waste Minimization: The overarching goal of green chemistry is to minimize waste generation. This encompasses not only the byproducts of the reaction but also solvent waste, catalyst waste, and waste generated during product purification. The choice of solvents is particularly important, with a preference for greener alternatives like water, supercritical fluids, or biodegradable solvents. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key strategy for waste minimization.

Below is a table summarizing the key considerations for a green synthetic design for this compound:

Green Chemistry PrincipleApplication in the Synthesis of this compound
Renewable Feedstocks - Utilization of biomass-derived platform chemicals for the pyridine ring synthesis.- Derivation of the propanol side chain from bio-based sources like glycerol.
Biocatalysis - Use of transaminases for selective amination.- Application of oxidoreductases for side-chain modifications.
Atom Economy - Designing reaction pathways that maximize the incorporation of reactant atoms into the final product.- Avoiding the use of protecting groups where possible.
Reaction Efficiency - Optimization of reaction conditions (temperature, pressure, catalyst) to maximize product yield.- Minimizing side reactions through selective catalysts.
Waste Minimization - Employing green solvents or solvent-free conditions.- Utilizing recyclable heterogeneous catalysts.

Mechanistic Investigations of Reactions Involving 3 4 Aminopyridin 3 Yl Propan 1 Ol

Elucidation of Reaction Pathways for Functional Group Interconversions and Derivatization

The presence of both a hydroxyl and an amino group allows for a variety of functional group interconversions and derivatizations. The relative reactivity of these groups is a key aspect of its chemistry.

Esterification: The primary alcohol of 3-(4-Aminopyridin-3-yl)propan-1-ol can undergo esterification with carboxylic acids, typically under acidic catalysis. The reaction proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The pseudo-first-order rate constant for the esterification of hexanoic acid with various N,N-dialkylamino alcohols has been studied, revealing that the rate is influenced by the ability of the amino alcohol to activate the carboxylic acid through hydrogen bonding researchgate.net. For instance, the esterification of hexanoic acid with 1-hexanol (B41254) has a rate constant (k) of 0.67 x 10⁻⁵ s⁻¹ researchgate.net. It is plausible that the amino group in this compound could participate in intramolecular catalysis, potentially influencing the reaction rate. The thermodynamics of esterification are typically characterized by an equilibrium constant, and the reactions are often reversible researchgate.netmdpi.com. For the esterification of acetic acid with ethanol, the maximum conversion is around 80% at 60°C researchgate.net.

Etherification: The hydroxyl group can also be converted to an ether, for example, through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The kinetics of this SN2 reaction would be dependent on the concentration of both the alkoxide and the alkyl halide.

Amidation: The amino group of this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. The reaction with a carboxylic acid typically requires high temperatures to drive off water, or the use of a coupling agent. With more reactive derivatives like acyl chlorides, the reaction is generally rapid and exothermic. The thermodynamics of amide and amine mixtures have been studied, showing that interactions between like molecules are often predominant arxiv.orgarxiv.org.

A hypothetical comparison of rate constants for these reactions is presented in Table 1, based on general principles of organic chemistry.

ReactionReactantConditionsPredicted Relative Rate
EsterificationAcetic AcidAcid Catalyst, HeatModerate
EtherificationEthyl IodideStrong BaseFast
AmidationAcetyl ChlorideRoom TemperatureVery Fast
This table is illustrative and not based on experimental data for this compound.

N-Alkylation: The amino group is nucleophilic and can be alkylated by alkyl halides. The reaction proceeds via a standard SN2 mechanism. The synthesis of N-alkyl-4-aminopyridines has been achieved through various methods, including the use of an electrogenerated acetonitrile (B52724) anion as a base to deprotonate N-Boc-4-aminopyridine, followed by alkylation researchgate.net. This suggests that direct alkylation of the amino group in this compound is a feasible transformation.

N-Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). With maleic anhydride, amines react to form maleamic acids wikipedia.org.

The pyridine (B92270) ring in this compound has a distinct reactivity profile towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Any electrophilic substitution that does occur is predicted to happen at the positions meta to the nitrogen (C-3 and C-5) libretexts.orgyoutube.com. The amino group at the 4-position is an activating group and an ortho-, para-director. However, in the context of the pyridine ring, its activating effect would be directed towards the C-3 and C-5 positions, which are ortho to the amino group. The interplay of these directing effects makes the prediction of the major product complex and often requires harsh reaction conditions libretexts.org. For example, nitration of benzene (B151609) requires a mixture of nitric and sulfuric acids, while pyridine itself is even less reactive lumenlearning.commasterorganicchemistry.com.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C-2 and C-6, and C-4) stackexchange.comwikipedia.orgyoutube.com. This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction stackexchange.comwikipedia.org. The presence of the electron-donating amino group at the 4-position would generally deactivate the ring for SNAr. However, if a good leaving group were present at the 2- or 6-position, substitution might still be possible under forcing conditions. A mechanistic approach for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) has been reported, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate nih.gov.

Influence of Electronic and Steric Factors on Reactivity and Selectivity

Electronic and steric effects play a significant role in determining the reactivity and selectivity of the reactions of this compound.

The electron-donating amino group at the 4-position increases the electron density of the pyridine ring, which can influence the pKa of the ring nitrogen and the nucleophilicity of the amino group itself. The propyl alcohol substituent at the 3-position is primarily an electron-donating group through induction, though its effect is likely to be less pronounced than that of the amino group.

Steric hindrance can affect the accessibility of the functional groups. The propanol (B110389) chain at the C-3 position may sterically hinder reactions at the C-2 and C-4 positions of the pyridine ring to some extent. Similarly, the reactivity of the amino group could be slightly modulated by the adjacent propyl chain. Steric effects are known to influence the outcomes of electrophilic aromatic substitution reactions, often favoring the para product over the ortho product youtube.com. In nucleophilic aromatic substitution reactions, steric hindrance can also play a crucial role, for instance, by impeding the formation of the intermediate or hindering proton transfer steps rsc.orgrsc.org.

Role of Homogeneous and Heterogeneous Catalysis in Enhancing Reaction Rates and Stereoselectivity (if applicable)

Catalysis can be employed to enhance the rates and selectivities of reactions involving this compound.

Homogeneous Catalysis: As mentioned, acid catalysts are commonly used for esterification google.com. For N-alkylation, phase-transfer catalysts could be employed to facilitate the reaction between the aqueous and organic phases. In the synthesis of 2-aminopyridine (B139424) derivatives, a catalytic Goldberg reaction using a CuI/1,10-phenanthroline system has been shown to be effective researchgate.net.

Heterogeneous Catalysis: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can be used for esterification, offering the advantage of easy separation from the reaction mixture mdpi.commdpi.com. The kinetics of esterification of hexanoic acid with N,N-dialkylamino alcohols showed that the addition of Cu(OTf)₂ as a catalyst could moderately increase the reaction rate researchgate.net.

The following table provides examples of catalysts that could potentially be used for reactions of this compound.

ReactionCatalyst TypeExample Catalyst
EsterificationHomogeneous AcidSulfuric Acid google.com
EsterificationHeterogeneous AcidAmberlyst-15 mdpi.commdpi.com
N-AlkylationPhase-TransferTetrabutylammonium Bromide
Amidation (from carboxylic acid)Coupling AgentDicyclohexylcarbodiimide (DCC)
C-C CouplingHomogeneousPalladium catalysts (for Suzuki, Heck, etc.)
This table is illustrative and based on general catalytic principles.

Computational Chemistry in Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, predicting reaction pathways, and analyzing transition state structures.

Computational studies on aminopyridines have been used to investigate their electronic properties, such as charge density distribution researchgate.net. Such calculations can provide insights into the relative nucleophilicity of the amino group and the pyridine nitrogen, as well as the most likely sites for electrophilic and nucleophilic attack on the pyridine ring. For example, DFT calculations can be used to model the intermediates and transition states in SNAr reactions to understand the preference for attack at the C-2 and C-4 positions stackexchange.com.

In the context of functional group transformations, computational methods can be used to calculate the activation energies for esterification, etherification, and amidation, thereby predicting the kinetic feasibility of these reactions. For instance, computational studies have been used to elucidate the mechanism of aminolysis of activated esters, which is relevant to the amidation of this compound researchgate.net. Theoretical studies have also shed light on the decay dynamics of excited states of aminopyridines, which is important for understanding their photochemical reactivity rsc.org.

Derivatization and Structural Modification Strategies for 3 4 Aminopyridin 3 Yl Propan 1 Ol

Synthesis of Pyridine (B92270) Ring-Modified Analogues and Bioisosteres

Modifications to the pyridine ring of 3-(4-Aminopyridin-3-yl)propan-1-ol can significantly impact its electronic properties, lipophilicity, and metabolic stability. Common strategies include halogenation, nitration, sulfonation, and deuteration.

Halogenation and Subsequent Cross-Coupling Reactions for Further Diversification

The introduction of halogen atoms onto the pyridine ring serves as a key step for further functionalization through various cross-coupling reactions. The positions ortho and meta to the amino group are potential sites for halogenation. The reaction of 4-aminopyridine (B3432731) with halogens can lead to the formation of charge-transfer complexes and ionic species researchgate.net. For this compound, direct halogenation would likely target the 2-, 5-, or 6-positions of the pyridine ring.

Once halogenated, these intermediates can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide array of substituents. For instance, a bromo- or iodo-substituted derivative can be coupled with various boronic acids to form new carbon-carbon bonds, leading to a diverse library of analogues acs.orgrsc.orgsigmaaldrich.com. This approach allows for the introduction of aryl, heteroaryl, and alkyl groups, thereby enabling extensive structure-activity relationship (SAR) studies. The use of unprotected 3-halo-2-aminopyridines in such reactions has been demonstrated, suggesting that similar conditions could be applicable here researchgate.net.

Table 1: Examples of Halogenation and Cross-Coupling Reactions on Pyridine Rings This table is interactive. Users can sort data by clicking on the headers.

Starting Material Analogue Reagent/Catalyst Product Type Potential Application Reference
4-Aminopyridine ICl, IBr, Br₂ Halogenated pyridinium (B92312) salts Synthetic intermediates researchgate.net
3-Halo-2-aminopyridines Primary/secondary amines, Pd-catalyst N-substituted-2,3-diaminopyridines Access to imidazopyridines researchgate.net

Nitration, Sulfonation, and Subsequent Reduction or Substitution Strategies

Electrophilic aromatic substitution reactions like nitration and sulfonation provide another avenue for modifying the pyridine ring. The nitration of substituted pyridines, including 4-aminopyridine derivatives, can be achieved using nitrating agents such as dinitrogen pentoxide or a mixture of nitric and sulfuric acids researchgate.netntnu.nogoogle.com. For this compound, the nitro group is expected to be introduced at a position influenced by the directing effects of the existing substituents. The resulting nitro-derivative is a versatile intermediate. It can be reduced to an amino group, which can then be further functionalized, or it can serve as a handle for nucleophilic aromatic substitution reactions researchgate.net.

Sulfonation of the pyridine ring can be accomplished using sulfur trioxide in the presence of a strong acid nih.gov. The resulting sulfonic acid group can act as a directing group or a removable blocking group in subsequent synthetic steps docbrown.infobldpharm.com. This reversibility is a key advantage in multi-step syntheses.

Table 2: Nitration and Sulfonation of Aromatic Rings This table is interactive. Users can sort data by clicking on the headers.

Reaction Reagents Electrophile Product Reference
Nitration HNO₃, H₂SO₄ NO₂⁺ Nitroaromatic compound docbrown.infobldpharm.com

Deuteration for Spectroscopic and Mechanistic Probes

The replacement of hydrogen atoms with deuterium (B1214612) can be a valuable tool for mechanistic studies and for altering the metabolic profile of a molecule without significantly changing its steric or electronic properties. Several methods for the deuteration of pyridine rings have been developed. These methods can be applied to this compound to generate isotopically labeled analogues. These deuterated compounds are instrumental in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and in mass spectrometry-based metabolic studies to track the fate of the molecule in biological systems.

Functional Group Transformations on the Propanol (B110389) Side Chain

The propanol side chain of this compound offers multiple sites for chemical modification, including the primary alcohol and its proximity to the pyridine ring.

Oxidation Reactions to Aldehydes, Carboxylic Acids, and Other Oxygenates

The primary alcohol of the propanol side chain can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used libretexts.orgchemguide.co.uklibretexts.org. The use of milder oxidizing agents like pyridinium chlorochromate (PCC) typically yields the corresponding aldehyde, 3-(4-aminopyridin-3-yl)propanal libretexts.org. To achieve full oxidation to the carboxylic acid, 3-(4-aminopyridin-3-yl)propanoic acid, stronger oxidizing agents such as potassium dichromate(VI) in acidic solution are employed under reflux conditions docbrown.infochemguide.co.uk. These oxidized derivatives introduce new functionalities that can participate in a variety of subsequent chemical transformations, such as amide bond formation from the carboxylic acid.

Table 3: Oxidation of Primary Alcohols This table is interactive. Users can sort data by clicking on the headers.

Product Oxidizing Agent Reaction Conditions Reference
Aldehyde Pyridinium chlorochromate (PCC) Mild conditions libretexts.org

Esterification, Etherification, and Amine Protection/Deprotection Strategies of the Hydroxyl Group

The hydroxyl group of the propanol side chain can be readily converted into esters or ethers. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, often in the presence of an acid catalyst. Etherification can be carried out, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

A crucial consideration in these transformations is the presence of the nucleophilic 4-amino group on the pyridine ring. To prevent undesired side reactions such as N-acylation or N-alkylation, the amino group must be protected prior to modifying the hydroxyl group. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) libretexts.org. After the desired modification of the hydroxyl group is complete, the protecting group on the amine can be selectively removed under appropriate conditions to yield the final derivatized product.

Halogenation and Subsequent Nucleophilic Substitution for Chain Elongation

A primary strategy for modifying this compound involves the transformation of its propanol side chain. The hydroxyl group serves as a convenient handle for introducing halogens, thereby activating the side chain for subsequent nucleophilic substitution reactions aimed at elongating the carbon chain.

The initial step is the conversion of the primary alcohol into a more reactive alkyl halide. This is typically achieved using standard halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can effectively replace the hydroxyl group with a chloro or bromo substituent, respectively. The choice of the halogenating agent is crucial as it dictates the reactivity of the resulting halide intermediate. Generally, alkyl iodides and bromides are more susceptible to nucleophilic attack than their chloro counterparts.

Once the halogenated derivative, such as 3-(4-aminopyridin-3-yl)propyl chloride or bromide, is formed, it becomes a versatile substrate for various chain-elongation reactions. A common method involves reaction with a cyanide salt, like sodium or potassium cyanide, to introduce a nitrile group. This extends the carbon chain by one atom and provides a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. Another powerful technique is the use of organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates, to introduce a wide range of alkyl or aryl groups.

Table 1: Reagents and Products in Chain Elongation

Starting MaterialReagentIntermediate ProductPotential Final Product (after further steps)
This compoundThionyl Chloride (SOCl₂)3-(4-Aminopyridin-3-yl)propyl chloride-
This compoundPhosphorus Tribromide (PBr₃)3-(4-Aminopyridin-3-yl)propyl bromide-
3-(4-Aminopyridin-3-yl)propyl halideSodium Cyanide (NaCN)4-(4-Aminopyridin-3-yl)butanenitrile4-(4-Aminopyridin-3-yl)butanoic acid

Modifications at the Amino Moiety

The exocyclic amino group on the pyridine ring is a key site for derivatization, enabling the introduction of diverse functionalities that can modulate the compound's physicochemical properties.

Acylation, Sulfonylation, and Urethane Formation for Amide Derivatives

The primary amino group readily undergoes acylation when treated with acyl chlorides or anhydrides, typically in the presence of a base, to yield amide derivatives. This versatile reaction allows for the incorporation of a wide array of acyl groups, ranging from simple alkyl chains to more complex aromatic or heterocyclic systems. Similarly, sulfonylation with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, produces sulfonamides. These modifications can significantly impact the molecule's hydrogen-bonding capacity and lipophilicity.

Urethane formation, or carbamoylation, represents another significant modification pathway. The reaction of the amino group with isocyanates or chloroformates leads to the formation of urea (B33335) or carbamate (B1207046) linkages, respectively. These derivatives are of particular interest in medicinal chemistry as potential bioisosteres for amides.

Table 2: Derivative Classes from Amino Group Modification

Modification TypeReagent ClassLinkage FormedExample Derivative
AcylationAcyl Halide/AnhydrideAmideN-(3-(3-hydroxypropyl)pyridin-4-yl)acetamide
SulfonylationSulfonyl ChlorideSulfonamideN-(3-(3-hydroxypropyl)pyridin-4-yl)methanesulfonamide
Urethane FormationIsocyanateUrea1-Alkyl-3-(3-(3-hydroxypropyl)pyridin-4-yl)urea

N-Alkylation and Quaternization Strategies for Cationic Species

The nitrogen atoms within this compound, both in the pyridine ring and the exocyclic amino group, are susceptible to N-alkylation. The pyridine ring nitrogen is generally more nucleophilic and is preferentially alkylated under neutral or slightly acidic conditions. researchgate.net The use of alkyl halides converts the pyridine nitrogen into a permanently cationic pyridinium salt. This quaternization not only introduces a positive charge, which can enhance aqueous solubility, but also provides a new avenue for electrostatic interactions. While selective N-alkylation of the exocyclic amino group is more challenging and often requires protective group strategies, it can lead to secondary or tertiary amines with altered basicity and steric profiles.

Construction of Polymer Scaffolds and Macromolecular Structures

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive hydroxyl group, makes it an attractive monomer for the synthesis of novel polymers. farabi.university

Incorporation into Polymeric Backbones via Condensation, Addition, or Ring-Opening Polymerization

This compound can be integrated into polymer backbones using several polymerization techniques. melscience.com In polycondensation reactions, the amino and hydroxyl functionalities can react with complementary difunctional monomers like diacids, diacyl chlorides, or diisocyanates to form polyesters, polyamides, and polyurethanes. farabi.university In such polymers, the aminopyridine unit becomes a recurring motif within the polymer chain.

For addition polymerization, the monomer would first need to be functionalized with a polymerizable group. For instance, esterification of the hydroxyl group with acrylic acid or methacrylic acid would introduce a vinyl group, enabling its participation in free-radical polymerization.

The hydroxyl group can also act as an initiator for ring-opening polymerization (ROP) of cyclic esters such as caprolactone (B156226) or lactide. This results in a polymer chain, like polycaprolactone, with the 3-(4-aminopyridin-3-yl)propoxy group positioned at one terminus.

Table 3: Polymerization Strategies

Polymerization MethodReacting FunctionalityCo-monomer TypeResulting Polymer Class
PolycondensationAmino and/or HydroxylDiacid, DiisocyanatePolyamide, Polyurethane
Addition (post-modification)Introduced Vinyl Group-Polyacrylate, Polymethacrylate
Ring-Opening PolymerizationHydroxyl Group (as initiator)Cyclic Ester (e.g., Caprolactone)Polyester

Grafting onto Polymer Surfaces for Functional Materials

The reactive functionalities of this compound make it suitable for grafting onto polymer surfaces to create functional materials. mdpi.com Surfaces containing reactive groups such as isocyanates or carboxylic acids can be covalently modified by reacting with the amino or hydroxyl groups of the compound. This surface functionalization can be employed to tailor surface properties like hydrophilicity, introduce specific binding sites, or impart catalytic activity. dtic.milnih.gov This can be achieved via "grafting to" approaches, where a pre-formed polymer is attached to the surface, or "grafting from" methods, where the monomer is first anchored to the surface and polymerization is initiated from it. dtic.mil

Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Aminopyridin 3 Yl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the molecular framework. For 3-(4-Aminopyridin-3-yl)propan-1-ol and its analogs, a variety of NMR techniques are indispensable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule. princeton.eduyoutube.com For this compound, these techniques are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. princeton.edu For the propanol (B110389) side chain of the title compound, COSY would show correlations between the protons on adjacent carbon atoms, confirming the -CH₂-CH₂-CH₂-OH sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.edu This is instrumental in assigning the carbon signals of the pyridine (B92270) ring and the propanol chain by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. princeton.edu This is particularly useful for connecting the propanol side chain to the pyridine ring, for instance, by showing a correlation between the protons on the carbon adjacent to the ring and the carbon atoms of the pyridine ring itself.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are in close proximity, regardless of whether they are connected by chemical bonds. princeton.edu This is vital for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY or ROESY could reveal the spatial relationship between the amino group and the propanol side chain.

A standard dataset for structural elucidation typically includes ¹H, COSY, HSQC, and HMBC spectra. hyphadiscovery.com NOESY or ROESY spectra are acquired when information about through-space interactions is required. hyphadiscovery.com

Solid-State NMR for Polymorphic Studies, Amorphous Forms, and Intermolecular Interactions

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of materials in their solid form. For this compound, which can likely exist in different crystalline (polymorphic) or non-crystalline (amorphous) forms, ssNMR is a valuable tool.

Studies on related pyridine-containing compounds have demonstrated the power of ssNMR in understanding intermolecular interactions, such as hydrogen bonding. acs.org For instance, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, often combined with X-ray diffraction and computational methods, can elucidate the structural transformations and molecular recognition processes in co-crystals involving pyridine moieties. acs.org The presence of different polymorphs can lead to distinct ssNMR spectra, allowing for their identification and characterization. acs.org Furthermore, ssNMR can probe the absorption and interaction of molecules like this compound with other materials. wikipedia.org

Dynamic NMR for Conformational Exchange Processes and Rotational Barriers

Molecules are not static entities; they often undergo dynamic processes such as conformational changes and rotations around single bonds. youtube.com Dynamic NMR (DNMR) is a technique used to study these processes that occur on the NMR timescale. youtube.com

For this compound, several dynamic processes could be investigated using DNMR:

Rotation around the C-C bonds of the propanol side chain: This can provide information about the preferred conformations of the side chain.

Rotation around the C-N bond of the amino group: This can reveal the rotational barrier of the amino group, which can be influenced by hydrogen bonding and electronic effects.

Inversion of the amino group: The nitrogen atom of the amino group can undergo inversion, and DNMR can be used to study the rate of this process.

By studying how the NMR spectrum changes with temperature, it is possible to determine the activation energies and rates of these dynamic processes. youtube.comnih.gov For example, in studies of related amides, DNMR has been used to measure the rotational barriers, providing insights into steric and electronic effects. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₈H₁₂N₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and then the fragment ions are analyzed. nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. rsc.org

For this compound, MS/MS analysis would likely involve the protonated molecule [M+H]⁺. The fragmentation pathways could include:

Loss of water (H₂O) from the propanol side chain.

Cleavage of the C-C bonds in the propanol chain.

Fragmentation of the pyridine ring.

Ion Mobility-Mass Spectrometry for Isomer Differentiation and Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, adding a layer of structural separation to conventional mass spectrometry which separates only by mass-to-charge ratio. researchgate.netwikipedia.org This method is particularly valuable for differentiating between isomers (compounds with the same molecular formula but different structures) and for analyzing the different spatial arrangements or conformations of a single molecule. nih.gov

For a molecule like this compound, IM-MS would be instrumental in distinguishing it from its structural isomers, such as:

3-(2-Aminopyridin-3-yl)propan-1-ol

3-(4-Aminopyridin-2-yl)propan-1-ol

(4-Aminopyridin-3-yl)methoxy)ethanol

These isomers would likely exhibit different three-dimensional shapes, leading to distinct drift times through the ion mobility cell and allowing for their separation and individual analysis. nih.gov

Furthermore, IM-MS can provide insights into the conformational landscape of the molecule. The flexible propanol chain can fold, allowing for the formation of an intramolecular hydrogen bond between the terminal hydroxyl (-OH) group and either the nitrogen of the pyridine ring or the primary amine (-NH2). These different folded conformations would have different collision cross-sections (CCS), a value that reflects the ion's size and shape in the gas phase. IM-MS can separate these conformers, providing experimental evidence for the molecule's preferred gas-phase structures. nih.govyoutube.com While specific CCS values for this compound are not published, a hypothetical dataset illustrates how results would be presented.

Table 1: Hypothetical Ion Mobility Data for Isomers of C₈H₁₂N₂O

Isomer NameMolecular FormulaMass (Da)Predicted Collision Cross-Section (CCS) in Ų (Conformer 1)Predicted Collision Cross-Section (CCS) in Ų (Conformer 2)
This compoundC₈H₁₂N₂O152.19125.4 (Extended)121.8 (Folded, H-bonded)
3-(2-Aminopyridin-3-yl)propan-1-olC₈H₁₂N₂O152.19126.1 (Extended)122.5 (Folded, H-bonded)
3-(4-Aminopyridin-2-yl)propan-1-olC₈H₁₂N₂O152.19127.3 (Extended)Not applicable

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov

By diffracting X-rays off a single, high-quality crystal, this technique can map the electron density of the molecule, revealing its absolute configuration, the precise lengths of its chemical bonds, the angles between those bonds, and how the molecules pack together in the crystal lattice. mdpi.com

No published single-crystal structure for this compound is currently available. However, analysis of a related functional pyridine derivative, such as the heteroleptic Zn(II) complex [Zn(EtNic)₂Cl₂], where EtNic is ethyl isonicotinate (B8489971) (a pyridine derivative), illustrates the type of data obtained. mdpi.com Such an analysis for our target compound would precisely define the geometry of the aminopyridine ring and the conformation of the propanol side chain in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, which dictate the crystal packing.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Functionalized Pyridine Derivative (Data adapted from a representative Zn(II)-Pyridine complex to illustrate typical parameters)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.19 Å, b = 19.83 Å, c = 14.39 Å, β = 111.43°
Selected Bond Lengths (Å)
C-C (pyridine ring, avg.)1.39
C-N (pyridine ring, avg.)1.34
C-NH₂~1.36
C-C (propanol chain)~1.52
C-O (propanol)~1.43
**Selected Bond Angles (°) **
C-N-C (in pyridine ring)~117
N-C-C (ring to chain)~121
C-C-C (propanol chain)~112
C-C-O (propanol chain)~109
Dominant Crystal Packing Motif Hydrogen-bonding network between amine (N-H) and hydroxyl (O-H) groups of adjacent molecules.

Powder X-ray Diffraction (PXRD) is a rapid and essential tool for analyzing polycrystalline materials. Instead of a single crystal, it uses a fine powder containing thousands of randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase or polymorph. andavancollege.ac.in Polymorphs are different crystal structures of the same compound, which can lead to significant differences in physical properties. PXRD is the primary method used to screen for and identify these different forms. andavancollege.ac.in

For this compound, PXRD would confirm the crystalline nature of a synthesized batch and identify its specific polymorphic form. Each polymorph would produce a distinct pattern of diffraction peaks at characteristic 2θ angles. As an illustrative example, the PXRD data for a 4-aminopyridine-based copper (II) sulphate complex shows a unique set of diffraction peaks that confirms its specific triclinic crystal structure. andavancollege.ac.in

Table 3: Powder X-ray Diffraction Data for a 4-Aminopyridine (B3432731) Derivative (Data adapted from a 4-aminopyridine copper (II) sulphate complex) andavancollege.ac.in

2θ (°)d-spacing (Å)Relative Intensity (%)
12.17.3145
15.55.71100
20.84.2760
24.53.6385
28.13.1755
31.72.8270

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing detailed information about its functional groups and bonding environment.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend, wag). The absorption frequencies are characteristic of specific functional groups. core.ac.ukresearchgate.net For this compound, FTIR is ideal for identifying its key structural features.

The spectrum would be dominated by strong, broad absorptions in the high-frequency region (3000-3500 cm⁻¹) corresponding to the O-H stretch of the alcohol and the N-H stretches of the primary amine. The broadness of these peaks is a direct indicator of hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propanol chain would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1650 cm⁻¹) would contain a wealth of information, including C=C and C=N stretching vibrations of the pyridine ring, the NH₂ scissoring (bending) vibration, and C-O and C-N stretching modes. core.ac.uk

Table 4: Expected FTIR Vibrational Frequencies and Assignments for this compound (Frequencies based on data from related aminopyridine and alcohol compounds) core.ac.ukpreprints.org

Wavenumber (cm⁻¹)IntensityAssignment
~3450Strong, SharpN-H Asymmetric Stretch
~3350Strong, SharpN-H Symmetric Stretch
3300-3400Strong, BroadO-H Stretch (H-bonded)
3050-3100MediumAromatic C-H Stretch
2850-2960Medium-StrongAliphatic C-H Stretch
~1630StrongNH₂ Scissoring (Bending)
1590-1610StrongPyridine Ring (C=C, C=N) Stretch
1430-1480MediumPyridine Ring (C=C, C=N) Stretch
~1320MediumAromatic C-N Stretch
~1050StrongC-O Stretch (Primary Alcohol)

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability of the electron cloud. nih.gov Therefore, symmetrical, non-polar bonds often produce strong Raman signals where they might be weak or absent in FTIR.

For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the pyridine ring. Symmetrical ring "breathing" modes, which involve the entire ring expanding and contracting, typically give rise to very strong and sharp Raman peaks. core.ac.uk In contrast, the polar O-H and N-H stretches that dominate the FTIR spectrum are often weaker in Raman. This complementarity provides a more complete vibrational profile of the molecule, serving as a detailed molecular fingerprint for identification.

Table 5: Expected Raman Shifts and Assignments for this compound (Frequencies based on data from related aminopyridine compounds) core.ac.uknih.gov

Raman Shift (cm⁻¹)IntensityAssignment
~3450WeakN-H Asymmetric Stretch
~3060StrongAromatic C-H Stretch
2850-2960MediumAliphatic C-H Stretch
~1630MediumNH₂ Scissoring (Bending)
1590-1610StrongPyridine Ring (C=C, C=N) Stretch
~1320MediumAromatic C-N Stretch
~995Very StrongPyridine Ring Breathing Mode
~850MediumRing C-H Out-of-Plane Bend

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique used to probe the electronic structure of molecules containing chromophores. The 4-aminopyridine moiety within this compound serves as the primary chromophore, giving rise to characteristic absorption bands in the UV region.

The UV spectrum of 4-aminopyridine, the parent chromophore, exhibits a strong absorption maximum (λmax) at approximately 260 nm in aqueous solutions. nih.gov This absorption is primarily attributed to a π → π* transition within the aromatic pyridine ring, which is influenced by the electron-donating amino group. The presence of the 3-propan-1-ol substituent is expected to have a minor effect on the position of this main absorption band, as it is not in direct conjugation with the pyridine ring's π-system. Therefore, the λmax for this compound is anticipated to be in a similar region.

In addition to the primary π → π* transition, a weaker, lower-energy n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be present. This transition is often observed as a shoulder on the main absorption band. nih.gov The exact position and intensity of these absorption bands can be influenced by the solvent environment. In polar solvents, a slight blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition are typically observed.

The pH of the solution also plays a crucial role in the UV-Vis spectrum of this compound. Protonation of the pyridine ring nitrogen or the amino group can significantly alter the electronic structure of the chromophore, leading to substantial shifts in the absorption maxima.

Hypothetical UV-Vis Spectral Data for this compound
Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Ethanol~262~15,000π → π
Cyclohexane~258~14,500π → π
Water (pH 7)~260~15,200π → π
Water (pH 2)~245~12,000π → π (protonated form)

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD)) for Chiral Derivatives

For chiral derivatives of this compound, where the propanol side chain contains a stereocenter, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for determining the absolute configuration and studying conformational preferences in solution.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide a detailed stereochemical fingerprint of a molecule. acs.orgresearchgate.netscite.ai Since VCD spectra can be theoretically predicted with a high degree of accuracy using quantum chemical calculations, a comparison between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of a chiral molecule. acs.org VCD is advantageous as it does not require the presence of a chromophore and can be applied to a wide range of chiral molecules. nih.gov

For a chiral derivative of this compound, the VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of the entire molecule, with the sign and intensity of the VCD signals being directly related to its absolute configuration.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. scite.ai This technique is applicable to chiral molecules containing a chromophore. The 4-aminopyridine moiety in chiral derivatives of this compound serves as an effective chromophore for ECD analysis. The ECD spectrum exhibits Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophore. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule.

Similar to VCD, the experimental ECD spectrum can be compared with theoretically calculated spectra for the different possible enantiomers to determine the absolute configuration. The complementarity of ECD and VCD can provide a more complete and reliable structural elucidation of chiral molecules. scite.ai

Illustrative Chiroptical Data for a Chiral Derivative of this compound
TechniqueWavelength/WavenumberSignal (Δε or ΔA)Assignment
ECD~260 nmPositive/Negative Cotton Effectπ → π* transition of aminopyridine
VCD~3000-2800 cm⁻¹Characteristic BandsC-H stretching modes of the propanol chain
VCD~1600-1400 cm⁻¹Characteristic BandsPyridine ring stretching modes

Computational and Theoretical Investigations of 3 4 Aminopyridin 3 Yl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 3-(4-Aminopyridin-3-yl)propan-1-ol, these methods can predict its behavior and characteristics at a molecular level.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Frontier Orbitals

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, likely employing a basis set such as 6-311++G(2d,2p), would reveal the distribution of electron density, the nature of its molecular orbitals, and the energies of its frontier orbitals (HOMO and LUMO). derpharmachemica.com

Studies on 4-aminopyridine (B3432731) (4-AP), the core of the molecule , show that the amino group acts as an electron-donating group, increasing the electron density on the pyridine (B92270) ring. researchgate.net This electronic delocalization influences the molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the aminopyridine ring, specifically involving the nitrogen atom of the amino group and the π-system of the ring. The Lowest Unoccupied Molecular Orbital (LUMO) is also anticipated to be centered on the pyridine ring, representing the most likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. worldscientific.com For aminopyridine derivatives, this energy gap is influenced by the nature and position of substituents. The propanol (B110389) side chain, with its electron-donating character, would likely have a modest effect on the HOMO-LUMO gap compared to the dominant influence of the aminopyridine moiety.

Table 1: Predicted Frontier Orbital Properties of this compound based on Analogous Compounds

PropertyPredicted Value/CharacteristicBasis of Prediction
HOMO EnergyRelatively highElectron-donating amino and alkyl groups
LUMO EnergyRelatively lowπ-accepting character of the pyridine ring
HOMO-LUMO GapModerateIndicative of potential reactivity
HOMO LocalizationPrimarily on the aminopyridine ring (N and π-system)DFT studies on 4-aminopyridine derpharmachemica.comresearchgate.net
LUMO LocalizationPrimarily on the pyridine ringDFT studies on 4-aminopyridine derpharmachemica.comresearchgate.net

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Energetics

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for energy calculations compared to DFT, albeit at a greater computational cost. These methods are particularly useful for calculating reaction energetics, such as protonation affinities and the energies of different conformational isomers.

For this compound, ab initio calculations could be employed to determine the most likely site of protonation. Given the presence of three nitrogen atoms (in the pyridine ring and the amino group) and one oxygen atom, there are multiple potential protonation sites. Based on studies of similar molecules, the pyridine ring nitrogen is generally the most basic site in aminopyridines.

Furthermore, these high-accuracy methods can be used to calculate the energy barriers for rotation around the C-C and C-O bonds in the propanol side chain, providing a detailed understanding of the molecule's flexibility and the relative stabilities of its conformers.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of a molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the aliphatic protons of the propanol chain. tandfonline.comchemicalbook.comchemicalbook.com The ¹³C NMR spectrum would similarly display distinct signals for the carbon atoms in the pyridine ring and the propanol side chain. nih.gov

IR Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. researchgate.net For the target molecule, characteristic IR bands would be expected for the N-H stretching of the amino group, the O-H stretching of the alcohol, C-H stretching in the aromatic and aliphatic regions, and C=C and C=N stretching vibrations of the pyridine ring. nih.govcdnsciencepub.comresearchgate.netpw.edu.pl

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov Aminopyridines typically exhibit strong absorption bands in the UV region. researchgate.netresearchgate.netnih.gov The spectrum of this compound is expected to show characteristic π-π* transitions associated with the aminopyridine chromophore. sielc.com

Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds

SpectrumPredicted Wavenumber/Chemical Shift/WavelengthAssignmentBasis of Prediction
IR~3400-3200 cm⁻¹N-H stretching (amino group)FTIR of aminopyridines nih.gov
IR~3500-3300 cm⁻¹O-H stretching (alcohol)IR of alcohols
IR~1650-1550 cm⁻¹C=C and C=N stretching (pyridine ring)FTIR of pyridines researchgate.netpw.edu.pl
¹H NMR~7.5-8.5 ppmAromatic protons (pyridine ring)NMR of aminopyridines tandfonline.comchemicalbook.com
¹H NMR~3.5-4.0 ppm-CH₂-OH protonsNMR of propanols
¹³C NMR~140-160 ppmAromatic carbons (pyridine ring)NMR of aminopyridines
UV-Vis~250-320 nmπ-π* transitionsUV-Vis of aminopyridines researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the propanol side chain allows this compound to adopt multiple conformations, which can be explored using computational methods.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. nih.gov For this compound, these methods can be used to sample a wide range of possible three-dimensional structures by rotating the dihedral angles of the propanol side chain.

MD simulations, in particular, can provide a dynamic picture of the molecule's conformational landscape over time, revealing the most populated conformational states and the transitions between them. arxiv.org This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Identification of Stable Conformers and Intramolecular Interactions (e.g., Hydrogen Bonding)

Following conformational sampling, the identified low-energy conformers can be further analyzed using higher-level quantum chemical methods to determine their relative stabilities and to identify key intramolecular interactions.

Table 3: Potential Stable Conformers and Intramolecular Interactions

Conformer DescriptionKey Dihedral AnglesPotential Intramolecular Hydrogen BondPredicted Stability
Extended ConformerC-C-C-O and C-C-N-C angles are antiUnlikelyLower
Gauche ConformerC-C-C-O angle is gauchePossible O-H···N (pyridine)Higher
Folded ConformerSpecific combination of dihedral anglesStrong O-H···N (pyridine)Potentially the most stable
Amino-Interacting ConformerPropanol chain oriented towards the amino groupPossible O-H···N (amino)Less likely due to steric hindrance

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.

In the case of this compound, the MEP surface would highlight regions of negative potential (electron-rich) and positive potential (electron-poor). The nitrogen atom of the pyridine ring and the oxygen atom of the propanol group are expected to be the most electronegative centers, thus exhibiting the most negative potential (typically colored in shades of red and yellow). These regions are prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the hydroxyl group will display the most positive potential (typically colored in blue), making them susceptible to nucleophilic attack.

Computational studies on similar aminopyridine derivatives have shown that the amino group enhances the negative potential on the pyridine nitrogen, making it a primary site for electrophilic interaction. rsc.org The propanol side chain introduces an additional site for potential interactions.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound

Atomic SitePredicted MEP Value (kcal/mol)Predicted Reactivity
Pyridine Nitrogen (N)-45.0High propensity for electrophilic attack
Amino Group Nitrogen (N)-25.5Moderate propensity for electrophilic attack
Oxygen of Propanol (O)-38.2High propensity for electrophilic attack
Hydrogen of Amino Group (H)+35.8High propensity for nucleophilic attack
Hydrogen of Hydroxyl Group (H)+42.1Very high propensity for nucleophilic attack

Note: The values presented in this table are illustrative and based on typical results from computational studies of functionally similar molecules. Actual values would require specific quantum chemical calculations.

Reactivity Descriptors (e.g., Fukui Functions, Local Softness, Electrophilicity/Nucleophilicity Indices) for Reaction Site Prediction

To gain a more quantitative understanding of reactivity, various descriptors derived from conceptual Density Functional Theory (DFT) are employed. These include Fukui functions, local softness, and electrophilicity/nucleophilicity indices.

Fukui Functions: The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps in identifying the most reactive sites in a molecule.

ƒ+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

ƒ-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

ƒ0(r): Indicates the propensity for radical attack.

For this compound, the pyridine nitrogen and the oxygen atom are expected to have high ƒ- values, marking them as primary sites for electrophilic attack. The carbon atoms of the pyridine ring, particularly those ortho and para to the amino group, would also exhibit significant reactivity. The hydrogen atoms of the amino and hydroxyl groups would have high ƒ+ values, indicating their susceptibility to nucleophilic attack.

Local Softness and Electrophilicity/Nucleophilicity Indices: Local softness (s(r)) is related to the Fukui function and the global softness of the molecule. A higher value of local softness at a particular site implies higher reactivity. Electrophilicity and nucleophilicity indices provide a measure of a molecule's ability to accept or donate electrons, respectively.

Table 2: Predicted Fukui Function and Local Softness Values for Selected Atoms of this compound

Atomic SitePredicted ƒ-Predicted ƒ+Predicted Local Softness (s)
Pyridine Nitrogen (N)0.280.05High
C2-carbon of Pyridine0.120.08Moderate
C5-carbon of Pyridine0.150.09Moderate
Oxygen of Propanol (O)0.220.06High
C1-carbon of Propanol0.040.15Moderate

Note: These values are representative and intended for illustrative purposes. Precise values are obtained through specific DFT calculations.

Solvation Models and Solvent Effects on Electronic Structure and Reactivity

The electronic structure and reactivity of a molecule can be significantly influenced by its solvent environment. Solvation models in computational chemistry, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.

For this compound, a polar solvent is expected to stabilize the charge separation within the molecule, potentially altering its geometry and electronic properties. For instance, in a polar protic solvent like water or ethanol, hydrogen bonding can occur with the amino and hydroxyl groups, as well as the pyridine nitrogen. This can affect the MEP and the reactivity of these sites.

Computational studies on similar molecules have shown that increasing solvent polarity can lead to:

An increase in the dipole moment of the solute molecule.

Changes in bond lengths and angles, particularly for polar bonds.

Shifts in the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the global reactivity descriptors.

The consideration of solvent effects is crucial for accurately predicting the behavior of this compound in a realistic chemical environment, such as in a biological system or a reaction medium. The interactions with solvent molecules can modulate the reactivity of specific sites, for example by either shielding a reactive site or enhancing its reactivity through specific interactions like hydrogen bonding.

Advanced Analytical Method Development for 3 4 Aminopyridin 3 Yl Propan 1 Ol

Chromatographic Methodologies

Chromatography remains the cornerstone of pharmaceutical analysis, offering high-resolution separation for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity and assay of 3-(4-Aminopyridin-3-yl)propan-1-ol. A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the main component from its potential impurities.

Method Parameters: The selection of a suitable column, mobile phase, and detection wavelength is critical. A C18 column is often the stationary phase of choice due to its versatility in separating polar and non-polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a crucial parameter to control the ionization state of the aminopyridine moiety, thereby influencing retention and peak shape. Isocratic elution is suitable for routine quality control, while gradient elution may be necessary for resolving complex impurity profiles. UV detection is commonly employed, with the wavelength selected based on the UV absorbance maximum of this compound.

Data Table: Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Research Findings: Method validation would be performed according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Linearity would be established across a concentration range, typically yielding a correlation coefficient (r²) of >0.999. Accuracy, determined by spike recovery studies, would be expected to be within 98-102%. Precision, both repeatability and intermediate precision, would show a relative standard deviation (RSD) of <2%.

Gas Chromatography (GC) is an essential tool for analyzing volatile organic impurities and residual solvents that may be present from the synthesis of this compound. Due to the low volatility of the compound itself, derivatization is often required to convert it into a more volatile species suitable for GC analysis.

Derivatization: Silylation is a common derivatization technique where the active hydrogens on the amino and hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

Residual Solvents: Headspace GC is the standard method for the determination of residual solvents (e.g., ethanol, isopropanol, toluene) as per USP <467> guidelines. This technique avoids the need to dissolve the sample in a solvent, which could interfere with the analysis.

Data Table: Example GC Headspace Conditions for Residual Solvents

ParameterCondition
Column DB-624, 30 m x 0.53 mm ID, 3.0 µm
Oven Temperature 40 °C (5 min), then 10 °C/min to 240 °C
Injector Temperature 250 °C
Detector (FID) Temp 260 °C
Carrier Gas Helium
Headspace Vial Temp 80 °C
Headspace Loop Temp 90 °C
Headspace Transfer Line Temp 100 °C

Thin-Layer Chromatography (TLC) provides a quick and simple method for monitoring the progress of chemical reactions during the synthesis of this compound. It is also valuable for rapid screening of starting materials and for preliminary impurity checks.

Methodology: A suitable TLC plate (e.g., silica (B1680970) gel 60 F254) is used as the stationary phase. The mobile phase, a mixture of solvents such as dichloromethane/methanol or ethyl acetate/hexane, is chosen to achieve good separation between the starting materials, intermediates, and the final product. Visualization can be achieved under UV light (254 nm) or by using staining reagents like iodine or potassium permanganate. The retention factor (Rf) values are used to identify the different spots.

While this compound itself is not chiral, if chiral centers are introduced through derivatization or if it is used in the synthesis of a chiral molecule, the determination of enantiomeric purity becomes critical. Chiral chromatography, either HPLC or GC with a chiral stationary phase (CSP), would be employed.

Methodology: The choice of the chiral stationary phase is crucial and often requires screening of various column types (e.g., polysaccharide-based or cyclodextrin-based). The mobile phase composition, typically a mixture of alkanes and an alcohol modifier, is optimized to achieve baseline separation of the enantiomers.

Electrophoretic Techniques

Electrophoretic methods offer an alternative separation mechanism based on the charge-to-mass ratio of analytes and can be particularly useful for charged species.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be advantageous for the analysis of polar and charged compounds like this compound and its related substances. Its low consumption of sample and reagents makes it an environmentally friendly technique.

Methodology: In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE), which is a buffer solution. The pH of the BGE is a critical parameter for controlling the charge of the analyte and the electroosmotic flow (EOF). A voltage is applied across the capillary, causing the charged analytes to migrate at different velocities and separate. Detection is usually performed by UV-Vis spectrophotometry.

Data Table: Representative Capillary Electrophoresis Method Parameters

ParameterCondition
Capillary Fused silica, 50 µm ID, 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic, 50 mbar for 5 s
Detection 214 nm

Research Findings: CE methods can be developed to provide orthogonal information to HPLC, potentially resolving impurities that co-elute in liquid chromatography. The method would be validated for specificity, linearity, accuracy, and precision to ensure its suitability for quality control purposes.

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectrophotometric and spectrofluorometric methods offer rapid and cost-effective means for the quantification and preliminary purity assessment of chromophoric and fluorophoric compounds.

UV-Vis Spectrophotometry for Concentration Determination and Purity Checks

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The aminopyridine moiety in this compound is expected to exhibit characteristic UV absorbance, making this method suitable for its concentration determination.

The absorption spectra of aminopyridines are known to be influenced by the solvent and pH. For instance, in an acidic solution, the protonation of the pyridine (B92270) nitrogen can cause a shift in the absorption maxima (λmax). A study on 3-aminopyridine (B143674) in a 0.5 M HCl solution showed two characteristic absorption bands at 317 nm and 249 nm. researchgate.net For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by interpolating its absorbance on this curve, following the Beer-Lambert law.

Purity checks can be performed by scanning a wide wavelength range to detect the presence of impurities that may have different absorption profiles. The shape of the spectrum and the position of the λmax can serve as indicators of purity. For instance, the presence of a shoulder or an additional peak might suggest the presence of a related substance. researchgate.net A simple spectrophotometric method for the quantification of amino groups involves reacting the compound with an agent like N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP), which releases a chromophore that can be measured. nih.gov

Table 1: Hypothetical UV-Vis Spectrophotometric Parameters for this compound in Different Solvents

SolventExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Methanol~260~15,000
0.1 M HCl~250 and ~315~12,000 and ~8,000
0.1 M NaOH~265~16,000

Note: This data is illustrative and based on typical values for aminopyridine derivatives. Actual values for this compound would need to be determined experimentally.

Fluorescence Spectroscopy for Trace Analysis and Derivatization-Based Quantification

Fluorescence spectroscopy is inherently more sensitive than absorption spectroscopy and can be employed for trace analysis. Many aminopyridine derivatives exhibit fluorescence. nih.govsciforum.net Unsubstituted 2-aminopyridine (B139424), for example, is known to have a high fluorescence quantum yield. nih.gov The fluorescence properties, including excitation and emission wavelengths and quantum yield, are highly dependent on the molecular structure and the solvent environment. nih.govsciforum.netresearchgate.net

For compounds with weak or no native fluorescence, derivatization can be employed to introduce a highly fluorescent tag. The primary amino group and the hydroxyl group in this compound are potential sites for derivatization. Reagents that react with amines to form fluorescent products, such as fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, could be utilized. A study on 4-aminopyridine (B3432731) used 4-iodobenzoyl chloride for derivatization to introduce an iodine atom for ICP-MS detection, but similar strategies could be adapted for fluorescence by using a fluorogenic derivatizing agent. rsc.org

Table 2: Potential Fluorescence Properties of Derivatized this compound

Derivatizing AgentExcitation λmax (nm)Emission λmax (nm)Potential Application
Fluorescamine~390~475Trace quantification
o-Phthalaldehyde/Thiol~340~455Amino group specific analysis
Dansyl Chloride~350~520Trace analysis in complex matrices

Note: The listed wavelengths are typical for the respective derivatives of primary amines and would require experimental optimization for this compound.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures, providing both qualitative and quantitative information.

LC-MS and GC-MS for Identification, Quantification, and Impurity Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for pharmaceutical analysis. For a polar and hydrophilic compound like this compound, reversed-phase HPLC with an aqueous-organic mobile phase would be a suitable separation method. helixchrom.comhelixchrom.com The choice of column, such as a C18 or a more polar-embedded phase, and mobile phase modifiers (e.g., formic acid or ammonium (B1175870) formate) would be critical for achieving good peak shape and retention. sielc.com

Mass spectrometry provides molecular weight information and structural details through fragmentation patterns. Electrospray ionization (ESI) would be the preferred ionization technique for this compound, likely forming a protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for unequivocal identification and for developing sensitive and selective quantitative methods using multiple reaction monitoring (MRM). LC-MS is also invaluable for impurity profiling, allowing for the detection and tentative identification of synthesis-related impurities and degradation products. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) could also be applicable, particularly after derivatization to increase the volatility and thermal stability of the analyte. The hydroxyl and amino groups can be derivatized, for example, through silylation. nih.gov GC-MS offers high chromatographic resolution and is well-suited for the analysis of volatile and semi-volatile impurities.

Table 3: Illustrative LC-MS and GC-MS Parameters for the Analysis of this compound

TechniqueColumnMobile Phase/Carrier GasIonizationKey Mass Transitions (Illustrative)
LC-MS C18 (e.g., 150 x 4.6 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (gradient)ESI+Precursor Ion: m/z of [M+H]⁺; Product Ions: Fragments from loss of H₂O, propanol (B110389) side chain
GC-MS DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)HeliumEI (after silylation)Characteristic fragments of the silylated derivative

Note: The mass transitions are hypothetical and would need to be determined from the actual mass spectrum of the compound and its derivatives.

LC-NMR for On-line Structural Elucidation and Reaction Monitoring

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique that directly couples HPLC separation with NMR detection, enabling the unambiguous structural elucidation of components in a mixture without the need for off-line isolation. beilstein-journals.orgmagritek.com This is particularly useful for identifying unknown impurities or metabolites.

In the context of this compound, LC-NMR could be employed in a "stopped-flow" mode, where the chromatographic flow is paused when a peak of interest is in the NMR flow cell, allowing for the acquisition of detailed one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra. This would provide definitive structural information on the main compound and any co-eluting impurities.

Furthermore, LC-NMR is an excellent tool for on-line reaction monitoring. magritek.comjhu.edu The synthesis of this compound could be monitored in real-time to track the consumption of reactants, the formation of the product, and the appearance of any intermediates or by-products. This information is invaluable for optimizing reaction conditions to maximize yield and minimize impurity formation.

Table 4: Potential Applications of LC-NMR in the Analysis of this compound

ApplicationLC-NMR ModeInformation Obtained
Impurity Identification Stopped-flowComplete ¹H and ¹³C NMR spectra for unambiguous structural elucidation of unknown impurities.
Reaction Monitoring On-flow or Stopped-flowReal-time tracking of reactant consumption, product formation, and intermediate/by-product profiles.
Forced Degradation Studies HPLC-SPE-NMRIsolation and structural characterization of degradation products formed under stress conditions.

Emerging Non Clinical Applications and Future Research Directions

3-(4-Aminopyridin-3-yl)propan-1-ol as a Building Block and Precursor in Diverse Organic Syntheses

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. The structure of this compound, featuring three distinct functional groups—the pyridine (B92270) nitrogen, the exocyclic amino group, and the terminal hydroxyl group—makes it a versatile synthon or precursor for a wide array of organic compounds.

The reactivity of these functional groups can be selectively addressed to build complex molecular frameworks.

The primary amino group can undergo a variety of transformations, including acylation, alkylation, arylation, and diazotization, allowing for the introduction of diverse substituents.

The hydroxyl group of the propanol (B110389) chain can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing another avenue for molecular elaboration.

The pyridine nitrogen can be quaternized or, along with the adjacent amino group, can direct metallation reactions to functionalize the pyridine ring itself.

This multifunctional nature allows it to be a key starting material for creating libraries of substituted pyridines, which are prevalent in medicinal chemistry and agrochemicals. For instance, it could be a precursor in the synthesis of complex heterocyclic systems where the aminopyridine core is annulated with other rings, or where the propanol chain acts as a linker to connect to other molecular fragments. Its potential as a building block is rooted in its capacity to participate in multicomponent reactions or sequential, selective functionalization, leading to structurally diverse and complex target molecules.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential Reaction TypeResulting Functionality/Structure
Primary Amine (-NH₂) Acylation, SulfonylationAmides, Sulfonamides
Reductive AminationSecondary/Tertiary Amines
Buchwald-Hartwig CouplingN-Aryl or N-Heteroaryl Amines
Primary Alcohol (-OH) Oxidation (e.g., with PCC, DMP)Aldehyde, Carboxylic Acid
Esterification (e.g., with Acyl Halides)Esters
Etherification (e.g., Williamson Synthesis)Ethers
Pyridine Ring N-Oxidation, N-AlkylationPyridine N-oxides, Pyridinium (B92312) Salts
Electrophilic/Nucleophilic SubstitutionSubstituted Pyridine Derivatives

Role in Coordination Chemistry and Catalysis

The presence of multiple Lewis basic sites (the pyridine nitrogen and the amino nitrogen) makes this compound an excellent candidate for a ligand in coordination chemistry. The specific geometry and electronic properties of the resulting metal complexes would depend on which nitrogen atom binds to the metal center, or if it acts as a bidentate ligand.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF are directly influenced by the geometry and functionality of its organic linkers. The 4-aminopyridine (B3432731) structure is a known component in the design of coordination polymers and MOFs.

This compound could function as a versatile ligand in this context:

Monodentate Linker: The pyridine nitrogen can coordinate to a metal center, leaving the amino and hydroxyl groups available for post-synthetic modification within the MOF pores. This could be used to introduce specific functionalities, such as catalytic sites or recognition motifs.

Bridging Ligand: It could potentially bridge two metal centers if both the pyridine and amino nitrogens coordinate, although this might be sterically influenced by the propanol chain.

Hydrogen Bonding: The amino and hydroxyl groups can form extensive hydrogen-bonding networks, which can help in templating the final framework structure and enhancing its stability.

The flexibility of the propanol chain could also lead to the formation of dynamic or "soft" frameworks that might respond to external stimuli like guest molecules or temperature changes.

The coordination of this compound to transition metals could yield catalytically active complexes. The aminopyridine moiety is a feature of ligands used in various catalytic transformations. The specific role of this compound could be:

In Homogeneous Catalysis: As a soluble ligand, it could modify the steric and electronic environment of a metal catalyst, influencing the activity and selectivity of reactions such as cross-coupling, hydrogenation, or oxidation. The hydroxyl group could potentially participate in the catalytic cycle, for example, through hemilabile coordination where it reversibly binds to the metal center.

In Heterogeneous Catalysis: The molecule could be immobilized onto a solid support (e.g., silica (B1680970), polymer resin) via its hydroxyl group. Subsequent coordination of a metal to the aminopyridine moiety would generate a supported catalyst. This approach combines the high activity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous systems.

Integration into Advanced Materials Science

The dual functionality of an aromatic amine and an aliphatic alcohol allows this compound to be integrated into polymeric and supramolecular materials.

This compound can be used as a monomer or a functionalizing agent in polymer chemistry.

Functional Monomer: The hydroxyl group enables its incorporation into polyesters or polyurethanes through condensation polymerization. The resulting polymers would feature pendant aminopyridine units along the backbone, which could be used to impart properties like metal-ion chelation, pH-responsiveness, or catalytic activity.

Chain-Growth Polymerization: The amino group could be modified to introduce a polymerizable group (e.g., an acrylate (B77674) or vinyl group), allowing it to be used in radical or other chain-growth polymerization methods.

Dendrimer Synthesis: Dendrimers are highly branched, well-defined macromolecules. The trifunctional nature of this compound makes it a potential building block (an AB₂-type monomer after suitable modification) for the divergent synthesis of dendrimers, where each layer of branching would introduce aminopyridine functionalities.

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Self-assembly is the spontaneous organization of molecules into ordered structures, a process fundamental to creating complex, functional materials.

This compound is well-suited for designing self-assembling systems due to its capacity for forming multiple, specific non-covalent bonds:

Hydrogen Bonding: The amino group acts as a hydrogen bond donor, while the pyridine nitrogen and hydroxyl oxygen act as acceptors. This donor-acceptor pattern can direct the formation of predictable assemblies like tapes, rosettes, or sheets.

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with other aromatic systems, further stabilizing the supramolecular architecture.

By programming these non-covalent interactions, it is conceivable to design gels, liquid crystals, or other soft materials where the collective properties are dictated by the organized arrangement of the individual molecules. The combination of directional hydrogen bonding and π-stacking could lead to the formation of one-dimensional fibers or two-dimensional networks.

Development of Optoelectronic or Sensing Materials

The inherent electronic properties of the aminopyridine scaffold within This compound suggest its potential as a foundational building block for novel optoelectronic and sensing materials. The pyridine ring system is a well-established component in materials science due to its electron-deficient nature, which can be tailored through functionalization. The presence of both an amino group (an electron-donating group) and a hydroxyl group provides handles for chemical modification, allowing for the fine-tuning of the molecule's electronic and photophysical properties.

Research into related compounds, such as 3-amino-4-arylpyridin-2(1H)-ones, has demonstrated that this class of molecules can possess significant luminescent properties. nih.gov These findings support the hypothesis that derivatives of This compound could be engineered to exhibit fluorescence or phosphorescence. By strategically modifying the core structure—for instance, through condensation reactions at the amino group or etherification at the hydroxyl group—it may be possible to create materials with tailored emission wavelengths, quantum yields, and environmental sensitivity. Such materials could find applications in:

Organic Light-Emitting Diodes (OLEDs): As emissive layers or host materials.

Chemical Sensors: Where binding of an analyte to a derivatized molecule could induce a change in its fluorescence (e.g., quenching or enhancement), allowing for the detection of specific ions, molecules, or changes in pH.

Luminescent Dyes: For use in biological imaging or as tracers in material science studies. nih.gov

The development of such materials would involve systematic derivatization of the parent compound and comprehensive characterization of the resulting photophysical properties.

Exploration of Novel Reactivity and Unforeseen Chemical Transformations

The reactivity of This compound is governed by the interplay of its three key functional groups: the pyridine nitrogen, the exocyclic amino group, and the terminal hydroxyl group. While standard transformations are expected, exploring its reactivity under novel conditions could unveil unforeseen chemical pathways and lead to the synthesis of unique molecular architectures.

The 4-aminopyridine moiety is known to react with various electrophiles. For example, studies on 4-aminopyridine (4-APY) have shown its reaction with halogens like iodine monochloride (ICl) and iodine monobromide (IBr) to form not only expected charge-transfer complexes but also ionic species where an iodonium (B1229267) cation is trapped between two pyridine nitrogen atoms. researchgate.net This demonstrates the high nucleophilicity of the pyridine nitrogen and its capacity to participate in the formation of halogen bonds and more complex supramolecular structures. researchgate.net

Applying these or similar conditions to This compound could lead to interesting outcomes. The propan-1-ol sidechain might sterically or electronically influence the reaction at the pyridine ring. Furthermore, the amino and hydroxyl groups offer competing sites for reactivity that could be exploited. Research could focus on:

Selective Functionalization: Developing conditions to selectively target the pyridine nitrogen, the amino group, or the hydroxyl group.

Tandem Reactions: Designing reaction cascades where an initial event at one functional group triggers a subsequent transformation at another, leading to complex heterocyclic systems in a single step.

Catalytic Activity: Investigating the potential of the molecule or its metal complexes to catalyze organic transformations, leveraging the Lewis basicity of the nitrogen atoms.

Unconventional Reaction Media: Exploring its reactivity in ionic liquids or under mechanochemical conditions to access transformation pathways not achievable in conventional solvents.

Systematic studies are required to map the reactivity profile of this compound fully, which could unlock new synthetic methodologies and provide access to previously inaccessible derivatives. nih.gov

Expanding the Library of Derivatives for Specific Material Science or Chemical Probe Applications

The functional groups of This compound make it an ideal scaffold for creating a diverse library of derivatives. The primary amino group and the primary hydroxyl group are versatile handles for a wide array of chemical modifications, enabling the synthesis of compounds tailored for specific applications in material science or as chemical probes.

Potential Derivative Classes and Applications:

Target Functional GroupPotential ReactionsResulting Derivative ClassPotential Applications
Amino Group Acylation, Sulfonylation, Alkylation, Reductive AminationAmides, Sulfonamides, Secondary/Tertiary AminesPolymers, Chemical Probes, Pharmaceutical Intermediates
Hydroxyl Group Esterification, Etherification, SilylationEsters, Ethers, Silyl EthersLiquid Crystals, Photochromic Materials, Protecting Group Strategies
Pyridine Ring N-Oxidation, Halogenation, Metal-catalyzed Cross-couplingPyridine N-oxides, Halogenated Pyridines, Arylated/Alkylated PyridinesOptoelectronic Materials, Catalysts, Bioconjugates

By combining these transformations, multifunctional derivatives can be synthesized. For instance, the hydroxyl group could be converted into a polymerizable unit (e.g., an acrylate), while the amino group is modified with a fluorescent tag. The resulting monomer could be used to create a fluorescent polymer for sensing applications. Similarly, the synthesis of derivatives with specific recognition motifs could lead to the development of highly selective chemical probes for detecting biomolecules or environmental contaminants. The structural unit of substituted pyridines is a feature of numerous compounds, including natural products and synthetic pharmaceuticals, highlighting the value of expanding this library. lifechemicals.com

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction of Reactivity

The synthesis and functionalization of This compound and its derivatives can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical synthesis by providing predictive insights that reduce experimental costs and time. nih.govmit.edu

Key areas for AI/ML application include:

Retrosynthetic Planning: AI platforms, such as those being developed by the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, can propose viable synthetic routes to the target molecule and its derivatives. nih.govmit.edu These tools analyze vast reaction databases to suggest disconnections and identify optimal starting materials.

Reaction Condition Optimization: ML models can predict the optimal conditions (e.g., solvent, temperature, catalyst) for a given transformation. philadelphia.edu.jo By training on experimental data, these models can create a "surrogate model" of reaction performance, which can then be used to guide experimental design, a process often referred to as active learning. nih.gov

Prediction of Reactivity and Site of Metabolism: Predictive models can estimate the reactivity of different sites within the molecule. optibrium.comdigitellinc.com For example, quantum mechanical calculations combined with machine learning can predict which atom is most likely to react with a given reagent or which site is susceptible to metabolic transformation by enzymes. optibrium.comdigitellinc.com This is crucial for designing stable materials or chemical probes with desired properties.

Property Prediction: AI can predict the physical, chemical, and biological properties of virtual derivatives before they are synthesized. This allows researchers to prioritize the synthesis of compounds with the highest probability of possessing the desired characteristics for a specific application, be it luminescence, catalytic activity, or biological interaction. nih.gov

By leveraging these in silico methods, the exploration of the chemical space around This compound can be performed more efficiently and intelligently.

Development of Flow Chemistry and Automated Synthesis Protocols for Scalable Production

For the practical application of This compound or its derivatives in materials science or other fields, scalable and efficient production methods are essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing for achieving this goal.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This enhanced control leads to higher yields, improved safety (especially when handling hazardous reagents or intermediates), and greater consistency between batches. nih.govresearchgate.net The synthesis of functionalized heterocycles, including pyridine derivatives, has been successfully demonstrated using flow systems. researchgate.netuc.pt

A potential flow synthesis protocol could involve:

In-line Reagent Generation: Unstable or hazardous reagents could be generated in situ and immediately consumed in the next reaction step, minimizing risk.

Sequential Reactions: Multiple synthetic steps can be "telescoped" into a continuous sequence without the need for isolating and purifying intermediates, drastically reducing production time. nih.gov

Automated Optimization: Robotic systems can perform numerous experiments under different flow conditions to rapidly identify the optimal parameters for a reaction.

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer period or by "numbering up" (running multiple systems in parallel), which is more straightforward than scaling up batch reactors.

The development of automated flow synthesis protocols for This compound would not only facilitate its large-scale production but also enable the rapid and automated synthesis of a library of its derivatives for high-throughput screening in various applications. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.